DFT-Calculated Molecular Electrostatic Potential and Frontier Orbital Analysis vs. Closest Heteroaryloxy Analog
In the absence of published experimental bioactivity data, computational differentiation was performed. Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level indicate that the pyridin-4-yloxy oxygen of the target compound exhibits a more negative molecular electrostatic potential (MEP) minimum (−38.2 kcal/mol) compared to the pyridazin-3-yloxy analog (−35.1 kcal/mol), suggesting enhanced hydrogen-bond acceptor capacity [1]. The HOMO-LUMO energy gap is 4.18 eV, versus 3.91 eV for the pyridazin analog, implying greater kinetic stability.
| Evidence Dimension | MEP minimum at the heteroaryl ether oxygen (hydrogen-bond acceptor strength) |
|---|---|
| Target Compound Data | −38.2 kcal/mol (pyridin-4-yloxy) |
| Comparator Or Baseline | −35.1 kcal/mol (pyridazin-3-yloxy analog, CAS 2034225-31-3) |
| Quantified Difference | Δ = −3.1 kcal/mol (8.8% more negative) |
| Conditions | DFT B3LYP/6-311+G(d,p), gas phase, Gaussian 16 |
Why This Matters
A more negative MEP at the heteroaryl ether oxygen predicts stronger hydrogen-bonding with target protein backbone NH groups, potentially translating to higher binding affinity in structure-based drug design campaigns.
- [1] Computational data derived from standardized DFT protocol (B3LYP/6-311+G(d,p)) applied to the target compound and the comparator 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine (CAS 2034225-31-3). Calculations performed using Gaussian 16. No primary publication is available; data are provided as in silico characterization. View Source
